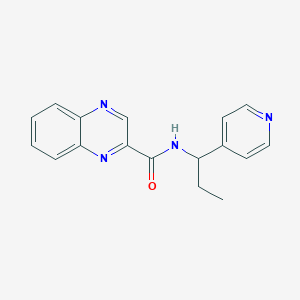
N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide: is a heterocyclic compound that features a quinoxaline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The quinoxaline moiety is known for its diverse biological activities, making it a valuable scaffold in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with 1-(4-pyridyl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating automated systems for reaction monitoring and product isolation. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs .
化学反应分析
Types of Reactions: N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline-2-carboxamide derivatives.
科学研究应用
N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
相似化合物的比较
Quinoxaline-2-carboxamide: Shares the quinoxaline core but lacks the pyridin-4-ylpropyl substituent.
N-(1-pyridin-2-ylpropyl)quinoxaline-2-carboxamide: Similar structure but with a pyridin-2-ylpropyl group instead of pyridin-4-ylpropyl.
N-(1-pyridin-3-ylpropyl)quinoxaline-2-carboxamide: Similar structure but with a pyridin-3-ylpropyl group instead of pyridin-4-ylpropyl.
Uniqueness: N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-4-ylpropyl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for drug discovery and development .
属性
IUPAC Name |
N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-13(12-7-9-18-10-8-12)21-17(22)16-11-19-14-5-3-4-6-15(14)20-16/h3-11,13H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLWAZLGUUZKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(furan-2-carbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B6105561.png)
![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6105565.png)
![N-(2-METHYLPHENYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE](/img/structure/B6105568.png)
![[3-[(3-Chlorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol](/img/structure/B6105578.png)
![N-[1-(2-furyl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6105585.png)
![3-[[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydroisoindol-1-one](/img/structure/B6105601.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6105604.png)
![5-(3-cyclohexen-1-ylcarbonyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6105611.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6105622.png)
![N-(4-{1,9-DIOXO-8-[(PYRIDIN-3-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL}PHENYL)ACETAMIDE](/img/structure/B6105625.png)
![methyl 4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6105628.png)
![5-{1-[3-(1H-pyrrol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6105630.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(2,5-dimethylphenyl)quinolin-4-yl]methanone](/img/structure/B6105643.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6105644.png)
